molecular formula C23H19N B12698355 2-(1,1'-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole CAS No. 91306-93-3

2-(1,1'-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole

Katalognummer: B12698355
CAS-Nummer: 91306-93-3
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: OJBUWUQRPLUPSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pyrrole ring, which is further substituted with a methyl and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole typically involves the reaction of biphenyl derivatives with pyrrole under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl with a boronic acid derivative of pyrrole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl ring can yield nitro derivatives, while oxidation can produce quinone derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole is unique due to the presence of both biphenyl and pyrrole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

91306-93-3

Molekularformel

C23H19N

Molekulargewicht

309.4 g/mol

IUPAC-Name

2-methyl-1-phenyl-5-(4-phenylphenyl)pyrrole

InChI

InChI=1S/C23H19N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h2-17H,1H3

InChI-Schlüssel

OJBUWUQRPLUPSI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.